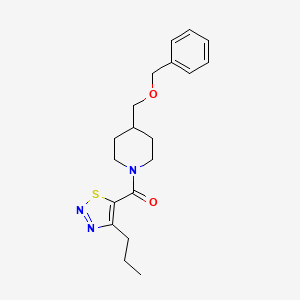

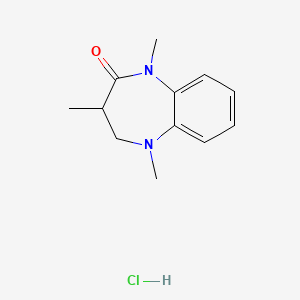

![molecular formula C18H23N3O5S2 B2474022 (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-84-3](/img/structure/B2474022.png)

(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzo[d]thiazole derivative, which is a class of compounds containing a benzene ring fused to a thiazole ring . Benzo[d]thiazoles are heterocyclic aromatic compounds that contain sulfur and nitrogen in their structures .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazoles can be synthesized through various methods. For instance, a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been reported . Arylbenzothiazolylether diazonium salts are used as dual-function reagents in this process .Molecular Structure Analysis

The compound contains a benzothiazolyl moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

In general, benzo[d]thiazoles can participate in various chemical reactions. For example, they can undergo photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .科学的研究の応用

Synthesis Techniques and Reactions

The compound (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, while not directly discussed in the literature, is part of a broader class of compounds that have been synthesized through various techniques. For instance, similar compounds have been synthesized via three-component reactions involving benzothiazole derivatives and ethyl bromocyanoacetate, showing good yields and confirmed structures through spectroscopy and elemental analyses (Nassiri & Milani, 2020). Additionally, compounds have been prepared through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to a range of novel compounds confirmed through elemental analysis and spectroscopic data (Mohamed, 2014) (Mohamed, 2021).

Chemical Reactivity and Derivative Synthesis

In-depth studies on the reactivity of similar compounds provide insights into possible applications of the compound . For instance, 2-ethoxy carbonyl methylene thiazol-4-one reacted with various reagents to give arylidene, pyridine, thiophene, and anilide derivatives, with some used to synthesize fused derivatives, showcasing the compound's versatility in chemical synthesis (Wardkhan et al., 2008).

Antimicrobial and Biological Activities

Derivatives of compounds similar to this compound have shown promise in biological applications. Certain derivatives have been synthesized with good antihypertensive α-blocking activity and low toxicity, indicating potential in pharmaceutical applications (Abdel-Wahab et al., 2008). Moreover, compounds with a similar structure have demonstrated antimicrobial activity against various bacterial strains, suggesting their utility in combating infections (Dabholkar & Tripathi, 2011).

Molecular Docking and Enzyme Inhibition Studies

Enzyme Inhibition and Molecular Docking

Studies involving compounds structurally related to the compound have shown significant enzyme inhibition activities. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized, revealing high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, making them potential candidates for diabetes treatment. Molecular docking studies further confirmed their mode of action as enzyme inhibitors (Babar et al., 2017).

Potential Anticancer Activity

The compound (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, a structurally related compound, was synthesized and studied, revealing moderate anticancer activity. Its structure was established through spectral analysis and X-ray crystallography, and molecular docking studies were performed, providing a basis for potential therapeutic applications (Mabkhot et al., 2019).

特性

IUPAC Name |

ethyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S2/c1-2-26-16(22)11-21-14-9-8-13(28(19,24)25)10-15(14)27-18(21)20-17(23)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3,(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSAQOFEDMAWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

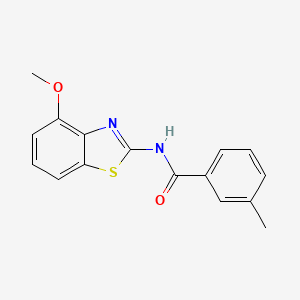

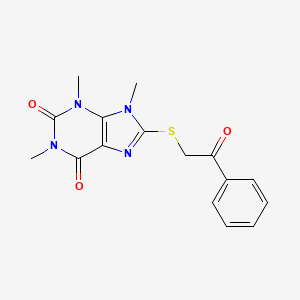

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)

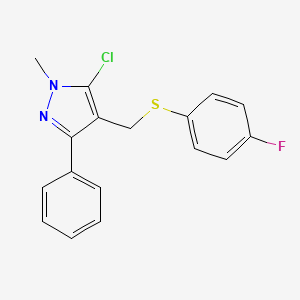

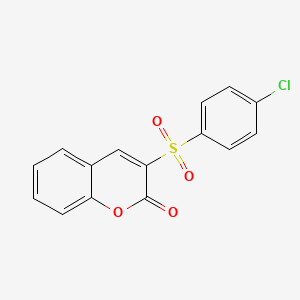

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)

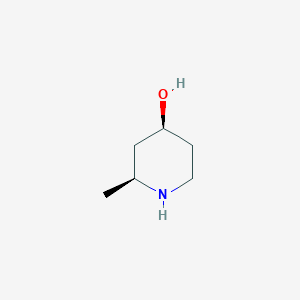

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)

![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)

![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473962.png)